(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide
Beschreibung
Eigenschaften
Molekularformel |
C26H33N3O4S |
|---|---|
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanyl-N-[(2R)-1-(4-methoxyanilino)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C26H33N3O4S/c1-18(25(31)29-20-12-14-21(33-2)15-13-20)28-26(32)22-10-6-7-11-23(22)34-17-24(30)27-16-19-8-4-3-5-9-19/h6-7,10-15,18-19H,3-5,8-9,16-17H2,1-2H3,(H,27,30)(H,28,32)(H,29,31)/t18-/m1/s1 |
InChI-Schlüssel |
NXKZAIWRXNUVAM-GOSISDBHSA-N |
Isomerische SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2SCC(=O)NCC3CCCCC3 |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2SCC(=O)NCC3CCCCC3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the (2R)-2-Formamido-N-(4-methoxyphenyl)propanamide Core
- Starting materials : (2R)-2-amino-propanoic acid derivatives and 4-methoxyaniline.
- Method : Peptide coupling techniques using carbodiimide reagents (e.g., EDCI, DCC) or activated esters to form the amide bond between the chiral amino acid and the 4-methoxyaniline.
- Stereochemical control : Use of enantiomerically pure amino acid precursors ensures retention of the (2R) configuration.
- Reaction conditions : Typically conducted in aprotic solvents such as dichloromethane or dimethylformamide at low temperatures to minimize racemization.
Coupling of the Sulfanyl-Substituted Phenyl Fragment to the Propanamide Core
- Amide bond formation : The phenyl sulfanyl fragment bearing a formamido substituent is coupled to the (2R)-2-aminopropanamide core.
- Activation : Use of coupling agents such as HATU or PyBOP to facilitate amide bond formation.
- Purification : Chromatographic techniques (e.g., silica gel column chromatography) or crystallization to isolate the pure product.
Representative Reaction Scheme Summary
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amide bond formation | (2R)-Amino acid + 4-methoxyaniline, EDCI, DCM, 0°C | Formation of chiral propanamide core |
| 2 | Carbamoylation of cyclohexylmethylamine | Cyclohexylmethylamine + phosgene equivalent or carbamoyl chloride, base | Formation of cyclohexylmethyl carbamoyl thiol precursor |
| 3 | Thiol substitution | 2-(chloromethyl)phenyl derivative + thiol precursor, base, DMF | Introduction of sulfanyl linkage |
| 4 | Final amide coupling | Phenyl sulfanyl fragment + propanamide core, HATU, base | Target compound synthesis |
Purification and Characterization
- Purification : Recrystallization from suitable solvents (ethyl acetate, hexane mixtures) or preparative HPLC.
- Characterization : Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and chiral HPLC to verify stereochemistry.
Research Findings and Optimization Notes
- The stereochemical integrity of the (2R) center is preserved by employing mild coupling conditions and avoiding strong bases or high temperatures.
- The sulfanyl linkage introduction benefits from the use of polar aprotic solvents and controlled stoichiometry to minimize side reactions.
- Carbamoylation of cyclohexylmethylamine is optimized by using mild phosgene substitutes to avoid overreaction.
- Crystallization techniques are critical for obtaining high-purity final product suitable for biological evaluation.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition/Value | Notes |
|---|---|---|
| Chiral amide coupling | EDCI or HATU, 0–25°C, DCM or DMF | Minimizes racemization |
| Carbamoylation reagent | Carbamoyl chloride or triphosgene substitute | Controlled addition to avoid overreaction |
| Thiol substitution solvent | DMF or THF | Promotes nucleophilic substitution |
| Base for substitution | Triethylamine or DIPEA | Neutralizes HCl byproduct |
| Purification method | Silica gel chromatography, recrystallization | Ensures high purity |
| Characterization techniques | NMR, MS, chiral HPLC | Confirms structure and stereochemistry |
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparison
Key Observations:
- Unlike the thiazole-containing analogue (), the target compound lacks heterocyclic rings, which may limit π-π stacking interactions but reduce metabolic oxidation risks.
- The methoxyphenyl group in the target compound provides electron-donating effects, contrasting with FC4’s electron-withdrawing chlorophenyl and sulfamoyl groups, which could influence receptor binding polarity.
Functional and Bioactivity Comparisons
Table 2: Hypothetical Bioactivity and Binding Features
Critical Analysis:
- The target compound’s sulfanyl bridge and formamido group may mimic disulfide bonds or peptide linkages in natural ligands, enabling protease or receptor antagonism. This is analogous to plant-derived biomolecules that exploit sulfur-based linkages for bioactivity .
- FC4’s sulfamoyl group and ’s fluorophenyl highlight divergent strategies for solubility and target engagement. The target compound’s methoxyphenyl group balances electronic effects but may limit polar interactions compared to these analogues.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis requires sequential coupling of cyclohexylmethyl carbamoyl methyl sulfide with 2-formamidophenyl intermediates, followed by amidation with 4-methoxyaniline. Key steps include:
- Protection/deprotection strategies for reactive groups (e.g., amine and thiol moieties) to prevent side reactions .
- Temperature control (e.g., 0–5°C for amide bond formation) to minimize racemization .
- Purification : Use preparative HPLC or silica gel chromatography with gradients (e.g., 10–40% ethyl acetate in hexane) for intermediates .
- Yield tracking : Monitor via LC-MS at each step to identify bottlenecks .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR : H/C NMR to verify stereochemistry (e.g., (2R)-configuration) and substituent positions .
- HRMS : High-resolution mass spectrometry for molecular ion confirmation (e.g., [M+H] with <2 ppm error) .
- HPLC-PDA : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .
- X-ray crystallography (if crystalline): Resolve ambiguous stereochemical assignments .
Q. How should initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize target-based assays informed by structural analogs:
- Enzyme inhibition : Test against proteases (e.g., cathepsins B/L) using fluorogenic substrates, as sulfanyl-acetamide motifs are common in protease inhibitors .
- Cellular assays : Evaluate cytotoxicity (e.g., IC in cancer cell lines) and membrane permeability via logP calculations .
- Control compounds : Include known inhibitors (e.g., E-64 for cathepsins) to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer : Focus on modular modifications guided by computational and experimental
- Core modifications : Replace cyclohexylmethyl with cyclopentyl or aromatic groups to assess steric effects .
- Functional group tuning : Substitute the 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF) to modulate bioavailability .
- Activity cliffs : Use bioisosteric replacements (e.g., sulfonyl for sulfanyl) and compare IC shifts .
Table 1 : Example SAR Modifications and Outcomes
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Address discrepancies (e.g., high in vitro vs. low cellular activity) through:
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and thermal shift assays for target engagement .
- Metabolic stability : Test liver microsome degradation to identify rapid clearance issues .
- Off-target profiling : Use kinase/GPCR panels to rule out nonspecific interactions .
Q. What computational strategies are effective for predicting binding modes and optimizing this compound?
- Methodological Answer : Combine molecular docking, MD simulations, and QSAR:
- Docking : Use AutoDock Vina to model interactions with cathepsin B (PDB: 1CSB) .
- MD simulations : Run 100-ns trajectories to assess binding pocket stability and ligand-protein hydrogen bonds .
- QSAR : Build models with descriptors like logP, polar surface area, and H-bond donors to prioritize analogs .
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